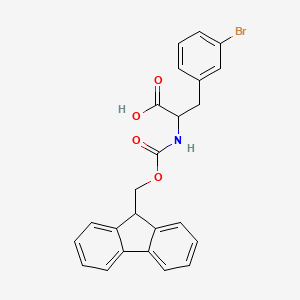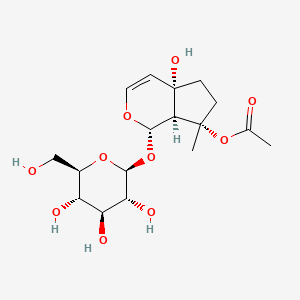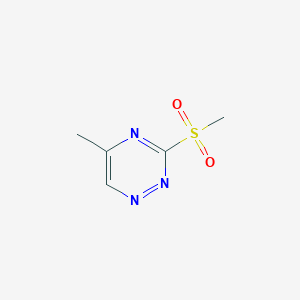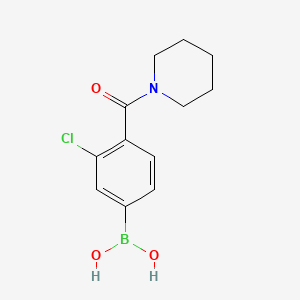
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid
Übersicht
Beschreibung
“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid” is a chemical compound with potential applications in diverse scientific research due to its unique properties and functional groups. Its IUPAC name is “1-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)cyclohexanecarboxylic acid” and it has a molecular weight of 351.35 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H16F3NO4S/c15-14(16,17)10-5-4-6-11(9-10)23(21,22)18-13(12(19)20)7-2-1-3-8-13/h4-6,9,18H,1-3,7-8H2,(H,19,20)" . This indicates the presence of a cyclohexane ring, a trifluoromethyl group, and a sulfonamide group in the molecule.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound contains a trifluoromethyl group, which is a common feature in many FDA-approved drugs . Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
Analgesic Potential
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives have been synthesized and tested for their analgesic efficacy . The results indicate that these compounds are useful as analgesics . Given the structural similarity, “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid” could also have potential as an analgesic.
Anticancer Drug Discovery
Kinase insert Domain-containing Receptor (KDR) is a validated target for anticancer drug discovery . A series of o-amino-arylurea derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their kinase inhibitory activity . This suggests that “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid” could potentially be used in the development of new anticancer drugs.
Antifungal Activity
Fluorine-containing compounds have been found to exhibit antifungal activity . Given that “1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid” contains a trifluoromethyl group, it could potentially be used in the development of new antifungal agents.
Safety and Hazards
Based on the safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, it can be inferred that similar compounds may be hazardous. They may cause skin irritation, serious eye damage, and may be harmful if swallowed, inhaled, or in contact with skin . It’s important to handle such compounds with appropriate safety measures.
Eigenschaften
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO4S/c15-11-5-4-9(8-10(11)14(16,17)18)24(22,23)19-13(12(20)21)6-2-1-3-7-13/h4-5,8,19H,1-3,6-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVOBJHDRFDZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




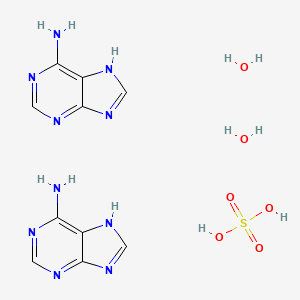



![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)
